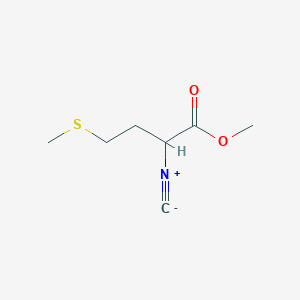

2-Isocyano-4-(methylthio)butyric acid methyl ester

Descripción general

Descripción

2-Isocyano-4-(methylthio)butyric acid methyl ester is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 g/mol . It is characterized by its clear yellow to orange liquid appearance and has a boiling point of 104°C at 1.5002 mmHg . This compound is known for its unique structure, which includes an isocyano group and a methylthio group attached to a butyric acid methyl ester backbone.

Métodos De Preparación

The synthesis of 2-Isocyano-4-(methylthio)butyric acid methyl ester typically involves the reaction of methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-Isocyano-4-(methylthio)butyric acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the isocyano group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the isocyano or methylthio groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Protein Degradation

One of the primary applications of 2-Isocyano-4-(methylthio)butyric acid methyl ester is in the development of protein degraders . These compounds are designed to selectively target and degrade specific proteins within cells, which can be crucial for studying protein function and for therapeutic interventions in diseases where protein accumulation is problematic .

Biochemical Studies

This compound serves as a valuable tool in biochemical research, particularly in studies involving metabolic pathways and enzyme interactions . Its unique structure allows researchers to investigate the effects of modifications on protein stability and activity.

Agricultural Chemistry

In agricultural research, this compound has potential applications in developing herbicides or pesticides that target specific plant metabolic processes. Its isocyanate functionality may interact with biological systems in plants, leading to novel herbicidal properties .

Case Study 1: Protein Targeting

A study investigated the use of this compound as a part of a larger class of molecules aimed at inducing targeted protein degradation in cancer cells. The results indicated that compounds containing the isocyanate group demonstrated enhanced selectivity for certain oncogenic proteins, leading to reduced cell proliferation .

Case Study 2: Metabolic Pathway Analysis

Research focused on the metabolic effects of this compound when administered to livestock showed significant alterations in amino acid profiles and overall metabolic efficiency. The study highlighted its potential as a feed additive to improve nitrogen utilization in ruminants, thus enhancing productivity while reducing environmental impact .

Mecanismo De Acción

The mechanism of action of 2-Isocyano-4-(methylthio)butyric acid methyl ester involves its interaction with specific molecular targets. The isocyano group can form bonds with nucleophiles, while the methylthio group can participate in various chemical reactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar compounds to 2-Isocyano-4-(methylthio)butyric acid methyl ester include:

Ethyl 2-isocyano-4-(methylthio)butanoate: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl butyrate: While not identical, this compound shares the butyric acid methyl ester backbone but lacks the isocyano and methylthio groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

2-Isocyano-4-(methylthio)butyric acid methyl ester (CAS No. 63472-90-2) is a chemical compound known for its potential biological activities, particularly in agricultural and pharmaceutical applications. This compound belongs to the class of isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). The methyl ester form enhances its solubility and bioavailability, making it an interesting subject for research.

- Molecular Formula : C7H11NO3S

- Molecular Weight : 189.23 g/mol

- IUPAC Name : (S)-2-isocyanato-4-(methylthio)butanoic acid methyl ester

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. It has been shown to act as a protein degrader, influencing cellular processes such as apoptosis and metabolic pathways. The compound's isocyanate group can react with amino acids, particularly cysteine and lysine residues in proteins, leading to modifications that can alter protein function and stability.

Case Studies and Research Findings

-

Apoptosis Induction :

- Research indicates that methional, a metabolite derived from this compound, is a potent inducer of apoptosis in murine lymphoid cell lines (PMID: 7848263). This suggests that the compound may have applications in cancer therapy by promoting programmed cell death in malignant cells.

-

Dietary Supplementation :

- In livestock studies, supplementation with related compounds like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) has demonstrated improved growth rates and milk production in dairy cows compared to traditional methionine supplementation. HMTBA is converted to methionine through a stereospecific transamination pathway, indicating that this compound may similarly enhance nutritional efficiency (PubMed).

-

Metabolic Disorders :

- The compound has been linked to metabolic pathways involving S-adenosylhomocysteine hydrolase deficiency and methylenetetrahydrofolate reductase deficiency. Understanding these connections can provide insights into its role in metabolic disorders (HMDB).

Efficacy in Animal Models

A study assessing the efficacy of HMTBA showed that both D and L enantiomers were effectively converted to L-methionine, enhancing overall growth performance in poultry and dairy cows under various stress conditions. This suggests that similar mechanisms may be applicable for this compound.

Comparative Biological Activity

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Induces apoptosis | Protein modification via isocyanate group |

| 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) | Enhances growth rates in livestock | Conversion to methionine |

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Apoptosis induction | Induces apoptosis in murine cells | PMID: 7848263 |

| Dietary supplementation | Improved growth and milk production | PubMed |

| Metabolic disorder connections | Links to specific metabolic deficiencies | HMDB |

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling 2-isocyano-4-(methylthio)butyric acid methyl ester in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as thiocyanate derivatives can cause irritation .

- Ventilation : Work in a fume hood to prevent inhalation of volatile components, as advised for structurally related methyl thioisocyanates .

- Emergency Measures : In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents and avoid aqueous cleanup to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against known standards .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Key Challenges :

- Isocyano Group Instability : Sensitivity to moisture and heat may lead to decomposition. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar) .

- Competing Reactions : Methylthio groups may undergo oxidation; add antioxidants (e.g., BHT) or conduct reactions at low temperatures (0–5°C) .

- Optimization Strategies :

Q. How does the methylthio substituent influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Electronic Effects : The methylthio (-SCH) group is electron-donating, enhancing nucleophilicity at the β-carbon. This directs nucleophiles (e.g., amines) to attack the α-position of the isocyano group .

- Steric Considerations : Bulkier nucleophiles (e.g., tert-butylamine) may show reduced reactivity due to steric hindrance from the methylthio group. Computational modeling (DFT) can predict regioselectivity .

- Experimental Validation : Compare kinetic data with methylthio-free analogs (e.g., 2-isocyano-butyric acid methyl ester) to isolate substituent effects .

Q. Data Contradiction Analysis

Q. How can conflicting reports about the stability of this compound in acidic vs. basic conditions be resolved?

Methodological Answer:

- Contradictory Findings : Some studies report hydrolysis under mild acid (pH 3–5), while others note stability in basic media (pH 9–11) .

- Resolution Strategies :

- Recommendation : Store the compound in neutral, dry solvents (e.g., acetonitrile) at –20°C to mitigate degradation .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of heterocyclic compounds?

Methodological Answer:

- Cycloaddition Reactions : The isocyano group participates in [4+1] cycloadditions with dienes to form pyrrolidine derivatives. For example, react with 1,3-dienes under Pd catalysis to yield 5-membered rings .

- Thioether Functionalization : The methylthio group can be oxidized to sulfoxides/sulfones for further diversification (e.g., using mCPBA in DCM at 0°C) .

- Case Study : Use as a precursor for thiazole synthesis via reaction with thioureas, followed by intramolecular cyclization .

Propiedades

IUPAC Name |

methyl 2-isocyano-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-8-6(4-5-11-3)7(9)10-2/h6H,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNRQWGYTLWBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.